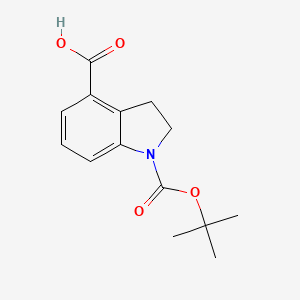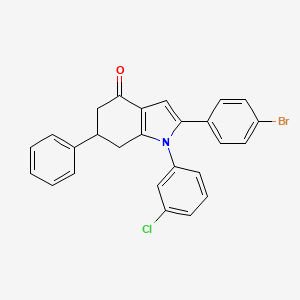
1-(叔丁氧羰基)吲哚啉-4-羧酸
描述
Synthesis Analysis
The synthesis of indole derivatives, including 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid, has attracted increasing attention in recent years due to their biological activity. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body . An efficient synthesis approach towards a spirocyclic oxindole analogue has been described, which could potentially be applied to the synthesis of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid .Molecular Structure Analysis
The InChI code for 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is 1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) .Chemical Reactions Analysis
Indole derivatives, such as 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid, have been used as reactants in various chemical reactions. For example, they have been used in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .Physical and Chemical Properties Analysis
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is a solid at room temperature .科学研究应用
螺环氧吲哚类似物的合成
该化合物用于合成螺环氧吲哚类似物 . 该过程的关键步骤是2-氧吲哚-5-羧酸乙酯的二阴离子烷基化和环化 . 所得螺环氧吲哚已显示出与多种受体的相互作用,这使得开发有效制备螺环化合物的方法引起了极大兴趣 .
芳基烷基胺的制备
烯丙基和芳基吲哚啉的制备
模块化吲哚合成
它用于模块化吲哚合成高应变的结节孢酸A和B的CDEF母体四环 .
生物活性化合物
吲哚衍生物,例如“1-(叔丁氧羰基)吲哚啉-4-羧酸”,已被用作治疗癌细胞、微生物和人体各种疾病的生物活性化合物 .
药物发现的关键构建模块
由于其结构,可以使用该化合物合成的螺环化合物正成为药物发现的关键构建模块 . 这些模板已显示出多种有趣的生物活性,例如生长激素促分泌素、神经激肽拮抗剂、催产素拮抗剂、单胺转运蛋白抑制剂、缓激肽拮抗剂和细胞周期抑制剂 .
安全和危害
未来方向
The application of indole derivatives, including 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on further exploring the biological activities of these compounds and developing efficient methods for their synthesis.
作用机制
It’s worth noting that indole derivatives, which include compounds like “1-(tert-butoxycarbonyl)indoline-4-carboxylic acid”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Indole derivatives have shown various biologically vital properties and their application for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
生化分析
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is not well-defined. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIAEPBAXYOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208774-11-2 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)
![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)



![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)


![N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)
